1-Methoxypentane-2,4-dione

Lanthanide Separation Coordination Chemistry Thermodynamic Analysis

1-Methoxypentane-2,4-dione, also known as 1-methoxy-2,4-pentanedione, is a β-diketone derivative with a methoxy group at the terminal position. It is a liquid at room temperature with a molecular weight of 130.14 g/mol and is typically supplied at a purity of ≥95%.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 6290-50-2
Cat. No. B1582888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypentane-2,4-dione
CAS6290-50-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)COC
InChIInChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3
InChIKeyRZCMFVQMQKCVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxypentane-2,4-dione (CAS 6290-50-2) Sourcing & Scientific Selection Overview


1-Methoxypentane-2,4-dione, also known as 1-methoxy-2,4-pentanedione, is a β-diketone derivative with a methoxy group at the terminal position [1]. It is a liquid at room temperature with a molecular weight of 130.14 g/mol and is typically supplied at a purity of ≥95% . As an unsymmetrical β-diketone, it possesses two distinct carbonyl environments, making it a versatile building block for heterocyclic synthesis and a specialized chelating ligand for f-block metals [1].

Why 1-Methoxypentane-2,4-dione Cannot Be Substituted by 2,4-Pentanedione or 3-Substituted Analogs


Generic substitution fails because the position of the methoxy substituent fundamentally alters the compound's physicochemical properties, reactivity, and performance. The 1-methoxy group introduces an unsymmetrical electronic environment and provides an additional ether oxygen coordination site, enabling distinct thermodynamic and kinetic behavior not observed with unsubstituted 2,4-pentanedione (acac) or 3-substituted analogs [1]. The presence of the methoxy group in the 1-position, as opposed to the 3-position (e.g., 3-methoxypentane-2,4-dione, CAS 26213-42-3), alters the electronic distribution across the diketone framework, leading to quantifiably different regioisomeric outcomes in cyclocondensation reactions [1].

Quantitative Differentiation Evidence for 1-Methoxypentane-2,4-dione (6290-50-2) vs. Closest Analogs


1-Methoxypentane-2,4-dione vs. Unsubstituted 2,4-Pentanedione in Lanthanide Chelation

1-Methoxypentane-2,4-dione forms a more stable complex with tervalent lanthanide ions compared to the unsubstituted parent ligand, 2,4-pentanedione. This is evidenced by the measurement of thermodynamic formation constants in 50% (v/v) dioxane-water media [1].

Lanthanide Separation Coordination Chemistry Thermodynamic Analysis

1-Methoxypentane-2,4-dione vs. 1-Ethoxy-2,4-pentanedione: Impact on Enzymatic Synthesis

The methoxy derivative serves as a less bulky substrate compared to its ethoxy analog, 1-ethoxy-2,4-pentanedione, which directly impacts the efficiency of lipase-catalyzed reactions. The lipase from Candida rugosa exhibits a higher affinity for the less bulky methoxy derivative [1].

Biocatalysis Vitamin B6 Synthesis Enzyme Kinetics

1-Methoxypentane-2,4-dione vs. 3-Methoxypentane-2,4-dione: Regioisomeric Impact on Heterocycle Formation

The 1-methoxy derivative provides a distinct regioisomeric outcome in cyclocondensation reactions compared to its 3-methoxy positional isomer. Reaction of 3-hydroxyimino-1-methoxypentane-2,4-dione with substituted hydrazines yields 4-nitrosopyrazoles, with the methoxymethyl substituent located at either the 3- or 5-position [1].

Heterocyclic Chemistry Pyrazole Synthesis Regioselectivity

1-Methoxypentane-2,4-dione: Physical Property Differentiation from 1-Hydroxy-2,4-pentanedione

1-Methoxypentane-2,4-dione exhibits a significantly higher calculated LogP (0.18) compared to its 1-hydroxy analog (LogP ~ -0.3), indicating greater lipophilicity [1][2]. This difference directly impacts its utility in biphasic extractions and membrane permeability.

Physicochemical Properties Formulation Science Extraction

Procurement-Driven Applications of 1-Methoxypentane-2,4-dione in Advanced Research & Development


Separation and Purification of Lanthanide Elements

In nuclear chemistry and materials science, 1-Methoxypentane-2,4-dione should be procured as a chelating ligand for the selective extraction and purification of tervalent lanthanide ions. Its distinct thermodynamic profile, including the ability to measure third formation constants without precipitation, makes it a superior choice over unsubstituted 2,4-pentanedione for developing efficient separation protocols [1].

Enzymatic Synthesis of Pyridone-Based Drug Precursors

For biocatalysis research focused on synthesizing vitamin B6 precursors, such as 3-cyano-4-methoxymethyl-6-methyl-2-pyridone, 1-Methoxypentane-2,4-dione is the preferred substrate. Its less bulky nature compared to the ethoxy analog predicts higher affinity for lipase enzymes, enabling more efficient and faster reactions under mild conditions [1].

Regioselective Synthesis of Functionalized Pyrazoles

In medicinal chemistry and agrochemical discovery, 1-Methoxypentane-2,4-dione is an essential building block for the synthesis of 4-nitrosopyrazoles and other functionalized pyrazoles. Its reaction with substituted hydrazines provides a defined regioisomeric outcome (ratios from 1.25:1 to 5.7:1) and yields (27-75%) that enable the targeted synthesis of specific isomers [1].

Formulation of Lipophilic Metal Extractants

For researchers developing novel metal extractants for biphasic systems, the higher calculated LogP (0.18) of 1-Methoxypentane-2,4-dione, compared to its 1-hydroxy analog, makes it a more suitable candidate for applications requiring efficient partitioning into organic solvents, leading to improved extraction efficiencies [1].

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